Vascular β2-Intrinsic Sympathomimetic Activity: Direct Evidence of Vasodilation in Hypertensive Patients vs. Propranolol
Indenolol produces dose-dependent forearm vasodilation in hypertensive patients through partial agonism at vascular β2-adrenoceptors—a property absent in propranolol. In a direct intra-arterial infusion study, indenolol increased forearm blood flow dose-dependently at 15 and 50 µg/100 mL tissue/min; pretreatment with propranolol (10 µg/100 mL tissue/min for 15 min) completely abolished this vasodilation (n = 5), confirming β-adrenoceptor mediation [1]. This represents the first demonstration of vascular ISA for a β-blocker in human subjects, distinguishing indenolol from propranolol which lacks any ISA component.
| Evidence Dimension | Forearm blood flow response (vasodilation via vascular β2-ISA) |
|---|---|
| Target Compound Data | Dose-dependent increase in forearm blood flow at 15 and 50 µg/100 mL tissue/min; no change at 5 µg/100 mL tissue/min |
| Comparator Or Baseline | Propranolol (10 µg/100 mL tissue/min) pretreatment abolished indenolol-induced vasodilation; propranolol alone does not produce vasodilation via ISA |
| Quantified Difference | Qualitative difference: indenolol exhibits vascular ISA (vasodilation), propranolol does not; propranolol pretreatment quantitatively abolished indenolol-induced vasodilation (n=5) |
| Conditions | Intra-brachial artery infusion; 9 hypertensive patients; venous plethysmography; Clinical Pharmacology & Therapeutics (1989) |
Why This Matters
For procurement decisions, this provides direct human evidence that indenolol offers a vasodilatory mechanism absent in propranolol, relevant for applications where maintaining peripheral blood flow during β-blockade is critical.
- [1] Taddei S, Pedrinelli R, Salvetti A. Indenolol, a β-blocker with partial agonism at vascular β-adrenoceptors. Clin Pharmacol Ther. 1989;46(5):560-565. doi:10.1038/clpt.1989.186 View Source
